molecular formula C13H15N3O B4130552 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine

2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine

Cat. No. B4130552
M. Wt: 229.28 g/mol
InChI Key: OMVBQBZQGKXDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine, also known as EMB, is a heterocyclic compound that has been studied for its potential applications in scientific research. EMB is a bidentate ligand that can form coordination complexes with a variety of metal ions, including iron, copper, and zinc. Its unique structure and properties make it a promising candidate for use in a range of fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine depends on its specific application. In biochemistry, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine acts as a bidentate ligand that coordinates with metal ions in proteins, affecting their structure and function. In pharmacology, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, potentially through the formation of coordination complexes with metal ions in the active site of these enzymes.
Biochemical and Physiological Effects:
2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been shown to have a range of biochemical and physiological effects, depending on its specific application. In biochemistry, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine can affect the structure and function of metalloproteins, such as hemoglobin and myoglobin, by coordinating with metal ions in their active sites. In pharmacology, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, potentially reducing the risk of certain diseases.

Advantages and Limitations for Lab Experiments

2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has several advantages for use in lab experiments, including its ability to form coordination complexes with a range of metal ions, its potential as an anti-cancer agent, and its use as a building block for the synthesis of metal-organic frameworks and other materials. However, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine, including the development of new methods for its synthesis and purification, the exploration of its potential as an anti-cancer agent, and the investigation of its use in materials science and catalysis. Additionally, further studies are needed to better understand the mechanism of action of 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine in different applications and to optimize its use in scientific research.

Scientific Research Applications

2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been studied for its potential applications in a range of scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been used as a ligand for metalloproteins, such as hemoglobin and myoglobin, and as a probe for the detection of metal ions in biological systems. In pharmacology, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the activity of enzymes involved in inflammation and oxidative stress. In materials science, 2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine has been used as a building block for the synthesis of metal-organic frameworks and other materials with potential applications in catalysis, gas storage, and drug delivery.

properties

IUPAC Name

3-(2-ethoxypyridin-3-yl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-13-11(5-4-8-15-13)10-7-6-9(2)16-12(10)14/h4-8H,3H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVBQBZQGKXDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2=C(N=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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